Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide
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Overview
Description
Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide is a complex organic compound with the molecular formula C23H20ClN3O3·HBr . This compound is known for its unique chemical structure, which includes a benzeneacetamide backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetamide core, followed by the introduction of the alpha-amino group and the attachment of the 2-benzoyl-4-chlorophenyl group. The final step involves the formation of the monohydrobromide salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or benzoyl groups can be replaced by other functional groups.
Scientific Research Applications
Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide can be compared with other similar compounds, such as:
Benzeneacetamide derivatives: These compounds share a similar benzeneacetamide core but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Amino acid derivatives: Compounds with an alpha-amino group attached to a benzene ring, which may exhibit different reactivity and biological activities.
Benzoyl derivatives:
Properties
CAS No. |
76375-85-4 |
---|---|
Molecular Formula |
C23H21BrClN3O3 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]-2-phenylacetamide;hydrobromide |
InChI |
InChI=1S/C23H20ClN3O3.BrH/c24-17-11-12-19(18(13-17)22(29)16-9-5-2-6-10-16)26-14-20(28)27-23(30)21(25)15-7-3-1-4-8-15;/h1-13,21,26H,14,25H2,(H,27,28,30);1H/t21-;/m0./s1 |
InChI Key |
FMIMHOFIPBKHHQ-BOXHHOBZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)N.Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)N.Br |
Origin of Product |
United States |
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